molecular formula C23H19ClFN3O3 B6543560 N-[4-({2-[(2-chlorophenyl)formamido]ethyl}carbamoyl)phenyl]-4-fluorobenzamide CAS No. 1021220-25-6

N-[4-({2-[(2-chlorophenyl)formamido]ethyl}carbamoyl)phenyl]-4-fluorobenzamide

Cat. No.: B6543560
CAS No.: 1021220-25-6
M. Wt: 439.9 g/mol
InChI Key: GJPKPSUAGKJMGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[4-({2-[(2-chlorophenyl)formamido]ethyl}carbamoyl)phenyl]-4-fluorobenzamide features a fluorobenzamide core linked to a 2-chlorophenyl-substituted ethylcarbamoyl group. Benzamide derivatives are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors or receptor modulators due to their ability to engage in hydrogen bonding and π-π interactions.

Properties

IUPAC Name

2-chloro-N-[2-[[4-[(4-fluorobenzoyl)amino]benzoyl]amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClFN3O3/c24-20-4-2-1-3-19(20)23(31)27-14-13-26-21(29)15-7-11-18(12-8-15)28-22(30)16-5-9-17(25)10-6-16/h1-12H,13-14H2,(H,26,29)(H,27,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPKPSUAGKJMGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({2-[(2-chlorophenyl)formamido]ethyl}carbamoyl)phenyl]-4-fluorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of 2-chlorophenylformamide: This can be achieved by reacting 2-chloroaniline with formic acid under acidic conditions.

    Preparation of the carbamoyl intermediate: The 2-chlorophenylformamide is then reacted with ethyl chloroformate to form the corresponding carbamate.

    Coupling with 4-aminophenyl-4-fluorobenzamide: The carbamate intermediate is then coupled with 4-aminophenyl-4-fluorobenzamide using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[4-({2-[(2-chlorophenyl)formamido]ethyl}carbamoyl)phenyl]-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-({2-[(2-chlorophenyl)formamido]ethyl}carbamoyl)phenyl]-4-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-({2-[(2-chlorophenyl)formamido]ethyl}carbamoyl)phenyl]-4-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes or cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between the target compound and related benzamide derivatives:

Compound Name / Identifier Molecular Formula Molecular Weight (g/mol) Key Substituents
N-[4-({2-[(2-Chlorophenyl)formamido]ethyl}carbamoyl)phenyl]-4-fluorobenzamide (Target) C₂₃H₁₈ClFN₃O₃ 450.86 4-fluorobenzamide, 2-chlorophenyl formamido ethyl, carbamoyl phenyl
N-[2-(4-Morpholinyl)ethyl]-4-({[4-(trifluoromethyl)phenyl]carbamoyl}amino)benzamide C₂₁H₂₃F₃N₄O₃ 436.43 Morpholinyl ethyl, trifluoromethylphenyl carbamoyl
N-(4-(Ethylcarbamoyl)phenyl)-2-hydroxybenzamide C₁₆H₁₅N₂O₃ 283.31 Ethylcarbamoyl, 2-hydroxybenzamide
N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide C₁₆H₁₉FN₃O₃S 367.41 4-fluorophenyl, pyrimidinyl, methanesulfonamide
Key Observations:
  • Molecular Weight : The target compound (450.86 g/mol) is heavier than 's morpholinyl derivative (436.43 g/mol) due to the chlorophenyl group and extended carbamoyl chain. This may influence pharmacokinetics, such as absorption and distribution .
  • Substituent Effects: The morpholinyl group in ’s compound enhances solubility in polar solvents compared to the target’s hydrophobic chlorophenyl group . The 2-hydroxybenzamide in ’s compound offers hydrogen-bonding capacity, contrasting with the target’s fluorobenzamide, which prioritizes lipophilicity .

Electronic and Reactivity Profiles

  • Halogen Interactions : The target’s 4-fluoro and 2-chloro substituents create a dipole moment that may enhance binding to aromatic residues in biological targets. In contrast, ’s pyrimidinyl-fluorophenyl compound leverages a fused heterocycle for planar stacking interactions .
  • ’s rigid hydroxybenzamide structure may restrict this flexibility but improve specificity .

Analytical Characterization

  • Mass Spectrometry : ’s ESI-HRMS and MS/MS data for nitrobenzamide derivatives (e.g., N-(2,2-Diphenylethyl)-4-nitrobenzamide) highlight methodologies applicable to the target compound, such as fragmentation patterns for structural confirmation .

Biological Activity

N-[4-({2-[(2-chlorophenyl)formamido]ethyl}carbamoyl)phenyl]-4-fluorobenzamide, also known by its CAS number 1021220-25-6, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C23H19ClFN3O3
  • Molecular Weight : 439.9 g/mol
  • CAS Number : 1021220-25-6

The compound exhibits biological activity primarily through its role as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that remove acetyl groups from histones, leading to a closed chromatin structure and transcriptional repression. By inhibiting these enzymes, this compound can promote a more open chromatin structure, enhancing gene expression associated with cell cycle arrest and apoptosis in cancer cells.

Antitumor Effects

Recent studies have demonstrated the compound's potent antitumor effects in various cancer cell lines. For instance:

  • In vitro Studies : The compound showed significant antiproliferative activity against HepG2 liver cancer cells with an IC50 value of approximately 1.30 μM, indicating its efficacy compared to standard treatments like SAHA (suberoylanilide hydroxamic acid), which had an IC50 of 17.25 μM .
  • In vivo Studies : In xenograft models, the compound exhibited a tumor growth inhibition (TGI) rate of 48.89%, showcasing its potential as a therapeutic agent in solid tumors .

Apoptosis Induction

Mechanistic studies revealed that the compound promotes apoptosis in cancer cells through:

  • Cell Cycle Arrest : It induces G2/M phase arrest, preventing cells from progressing through the cell cycle.
  • Activation of Apoptotic Pathways : Increased expression of pro-apoptotic markers and decreased anti-apoptotic markers were observed, suggesting a shift towards apoptosis .

Data Summary Table

Parameter Value
Molecular FormulaC23H19ClFN3O3
Molecular Weight439.9 g/mol
IC50 (HepG2 Cells)1.30 μM
TGI (Xenograft Model)48.89%
MechanismHDAC Inhibition

Case Studies

  • Study on HepG2 Cells : A study assessed the antitumor efficacy of this compound against HepG2 cells. The results indicated significant inhibition of cell proliferation and induction of apoptosis via activation of caspases .
  • Combination Therapy : The compound was evaluated in combination with traditional chemotherapeutics like taxol and camptothecin. Results showed enhanced anticancer activity when used in conjunction with these agents, suggesting its potential for combination therapy strategies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.